Indolin-3-one hydrochloride
Description
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1,2-dihydroindol-3-one;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-4,9H,5H2;1H |
InChI Key |
MBLNODBRHFWCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Indolin-3-one hydrochloride can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This reaction yields tetracyclic indolin-3-ones with C2-quaternary stereocenters under mild conditions . Another method involves the copper-catalyzed oxidative dimerization of 2-aryl indoles, followed by cross-addition with indoles, to produce C2-tetrasubstituted indolin-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium and copper, is common in these processes due to their efficiency in facilitating the necessary chemical transformations.
Chemical Reactions Analysis
Reaction Pathways
-
Aza-Brook Rearrangement and Dieckmann Cyclization :
Bis(trimethylsilyl)aluminum chloride ((TMS)₂AlCl) facilitates the formation of an aluminum enolate intermediate via aza-Brook rearrangement, followed by Dieckmann cyclization and hydrolysis to yield indolin-3-one . -
Tandem Reaction with LiN(SiMe₃)₂/CsF :
A one-pot synthesis using N-methylbenzylamines and methyl 2-fluorobenzoates under LiN(SiMe₃)₂/CsF catalysis produces indolin-3-ones, including C2-quaternary derivatives .-
Advantages : Operationally simple, scalable for complex pharmaceuticals.
-
-
Acid-Mediated Hydrochloride Salt Formation :
Indolin-3-one hydrochloride is prepared by treating indolin-3-one with HCl gas under anhydrous conditions (e.g., methanol/isopropyl acetate) .
C(sp³)–H Amination and Acyloxylation
KI catalyzes direct functionalization at the C2 position of indolin-3-ones using air as an oxidant .
-
Reaction : Indolin-3-one reacts with amines or acyloxylation reagents under mild conditions (e.g., 30–50°C, 24–48 h).
-
Applications : Enables synthesis of 2-amino and 2-acyloxy derivatives for medicinal chemistry.
Silyl Enol Ether Oxidation
Oxidation of silyl enol ethers derived from indolin-3-one with NBS in methanol introduces substituents at the C2 position .
Intramolecular Cyclization
Citric acid in DMF/water facilitates cyclization to form 2-heteroaryl-indolin-3-ones, tolerating substituted phenyl rings and quinolines .
-
Conditions : Batch or flow conditions with citric acid as catalyst.
Anti-Inflammatory Activity
3-Substituted-indolin-2-one derivatives, including hydrochloride salts, exhibit anti-inflammatory effects in RAW264.7 macrophages :
| Compound | IC₅₀ (NO inhibition) | Cytotoxicity |
|---|---|---|
| 3-(3-hydroxyphenyl) | 20 μM | Non-toxic |
| Dexamethasone | 10 μM | Standard control |
-
Mechanism : Inhibits LPS-induced nitric oxide (NO), IL-6, and TNF-α production via suppression of iNOS, Akt, and NF-κB pathways .
Cyclodimerization
Base-mediated reactions of 3-phenacylideneoxindolines with amino esters form dispiro[indoline-3,1′-cyclopentane-3′,3″-indolines] :
[3+2] Cycloaddition
Azomethine ylides generated from ethyl glycinate hydrochloride react with 3-phenacylideneoxindolines to form spiro[indoline-3,3′-pyrrolidines] :
Key Reaction Data
Scientific Research Applications
Pharmaceutical Applications
Indolin-3-one hydrochloride has been investigated for its potential as an analgesic and anti-inflammatory agent. The compound has shown effectiveness in treating pain, with dosages ranging from 100 to 600 mg per day being reported as effective in various studies .
Analgesic Properties
Research indicates that indoline derivatives, including this compound, can alleviate pain through various mechanisms. For instance, the hydrochloride salt form of 3,3-dimethyl-6-ethoxy-indoline has demonstrated analgesic activity comparable to other established analgesics .
Neuroprotective Effects
Indolin-3-one derivatives have been studied for their neuroprotective effects against neurodegenerative diseases, particularly Alzheimer's disease. A series of studies have synthesized novel indole-containing compounds that inhibit beta-amyloid aggregation, a hallmark of Alzheimer’s pathology. These compounds have shown promising results in cell-based assays, indicating their potential as multitarget agents for neuroprotection .
Synthetic Applications
This compound serves as a versatile scaffold in organic synthesis. Its structure allows for various functionalizations that lead to the development of new compounds with enhanced biological activities.
C(sp3)–H Functionalization
Recent advancements have demonstrated the use of indolin-3-one derivatives in C(sp3)–H amination and acyloxylation reactions. These reactions enable the straightforward synthesis of 2-substituted indolin-3-ones under mild conditions, expanding the synthetic utility of this compound in creating complex molecular architectures .
Multitarget Drug Design
The pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies involving indole and isatin derivatives have revealed insights into their multitarget activity against various biochemical pathways involved in Alzheimer's disease . This approach highlights the potential for designing novel therapeutic agents that can address multiple targets simultaneously.
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of indolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, certain derivatives inhibit kinase families, which play a crucial role in cell signaling and cancer progression . The compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, making it a versatile tool in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of indolin-3-one hydrochloride include:
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| This compound | 3-amino-5-chloro, HCl salt | Reference compound |
| 5-Aminoindolin-2-one hydrochloride | 5-amino, 2-ketone, HCl salt | Ketone at position 2 vs. 3 |
| 3-Amino-5-chloroindolin-2-one | 3-amino-5-chloro, 2-ketone | Ketone position and absence of HCl salt |
| 5-Chloro-3-hydrazonoindolin-2-one | 5-chloro, 3-hydrazono, 2-ketone | Hydrazone moiety at position 3 |
Key Observations :
- Position of ketone: Shifting the ketone from position 3 (indolin-3-one) to 2 (indolin-2-one) alters electronic distribution, affecting reactivity and binding affinity. For instance, 5-aminoindolin-2-one hydrochloride shows distinct hydrogen-bonding capabilities compared to the 3-ketone analogue .
- Substituent effects: The 5-chloro group in this compound enhances electrophilicity, facilitating nucleophilic attacks in synthesis . In contrast, hydrazone derivatives (e.g., 5-chloro-3-hydrazonoindolin-2-one) exhibit unique tautomeric properties, influencing their biological activity .
Comparison with Analogues
Key Differences :
- Catalyst efficiency: TEMPO-catalyzed oxidative homocoupling is highly efficient for dimeric indolinones but less applicable to monomeric targets .
- Reaction time : Micromixer-based synthesis (e.g., for indolin-3-one) reduces reaction time to 2 hours compared to traditional reflux methods (6–8 hours) .
Pharmacological and Biochemical Profiles
- Enzyme inhibition: Indolin-2-one derivatives with hydrazone moieties (e.g., 5-chloro-3-hydrazonoindolin-2-one) show moderate inhibition of tyrosinase (IC₅₀ ~25 µM) .
- Anticancer activity : Eliipticine, synthesized from indolin-3-one, exhibits potent antitumor effects, suggesting the scaffold’s utility in oncology .
- Structural vs. activity trends : The 3-ketone group in this compound likely enhances interaction with catalytic lysine residues in enzymes compared to 2-ketone analogues .
Biological Activity
Indolin-3-one hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology, neurology, and infectious diseases. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is a derivative of indole, a structure known for its presence in various biologically active compounds. The compound exhibits a range of pharmacological properties, including anticancer , antimicrobial , anti-inflammatory , and neuroprotective activities. Its versatility makes it a valuable scaffold for drug development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Certain derivatives have been shown to inhibit kinase families involved in cancer cell signaling pathways, thereby impeding tumor growth and proliferation.
- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells, a key factor in neurodegenerative diseases .
- Apoptosis Induction : Indolin-3-one derivatives have been demonstrated to induce apoptosis in cancer cells by modulating apoptotic markers such as Bcl-2 and caspases .
Anticancer Activity
This compound has shown promising results against various cancer cell lines. For instance:
- A study reported that certain derivatives exhibited cytotoxicity against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines with IC50 values ranging from 1.04 µM to 3.31 µM .
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 6n | 1.04 | Induces apoptosis via ROS generation |
| HepG-2 | 6n | 1.84 | Cell cycle disruption |
| HCT-116 | 6n | 3.31 | Apoptotic marker modulation |
Neuroprotective Effects
Research has indicated that indolin-3-one derivatives can protect neuronal cells from oxidative damage:
- One study highlighted the neuroprotective effects against Aβ-induced toxicity in neuroblastoma cells, suggesting potential applications in Alzheimer's disease treatment .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity:
- Derivatives have been tested against various bacterial strains, showing significant inhibitory effects, which could lead to new treatments for infections.
Case Studies
- Case Study on Cancer Treatment :
- Alzheimer's Disease Model :
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other indole derivatives but exhibits unique biological activities:
| Compound Type | Similarities | Unique Features |
|---|---|---|
| Oxoindolin-2-one | Indole core structure | Enhanced anticancer activity |
| Indole Derivatives | Common chemical properties | Multi-targeted effects on neuroprotection |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Indolin-3-one hydrochloride?
Methodological Answer:
this compound can be synthesized via oxidative homocoupling reactions using catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions. For example, TEMPO-mediated oxidation of indole derivatives in acidic media yields dimeric biindolin-2-ones, with the intermediate indolin-3-one stabilized as a hydrochloride salt .
Characterization Steps:
- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity (>95%).
- Structural Confirmation:
- NMR: H and C NMR spectra to verify proton environments and carbonyl functionality.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.
- Crystallography: Single-crystal X-ray diffraction (if available) for absolute configuration determination.
Key Data Table:
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC | ≥95% |
| Melting Point | Differential Scanning Calorimetry (DSC) | 220–225°C (decomposes) |
| Solubility | USP classification | Soluble in DMSO, sparingly in water |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound requires strict adherence to safety guidelines due to its reactivity and potential toxicity:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and handling .
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard warnings (e.g., H315: Causes skin irritation) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid inhalation of dust .
Advanced: How can researchers resolve contradictions in mechanistic pathways proposed for this compound synthesis?
Methodological Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed via:
- Isotopic Labeling: Use O-labeled TEMPO to trace oxygen transfer in oxidative steps.
- Kinetic Studies: Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
- Computational Modeling: Density Functional Theory (DFT) calculations to compare energy barriers of proposed intermediates .
Example: A study using EPR spectroscopy confirmed TEMPO’s role as a radical mediator, ruling out ionic intermediates in the homocoupling mechanism .
Advanced: What experimental designs are suitable for evaluating the pharmacological activity of this compound in vivo?
Methodological Answer:
- Animal Models: Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic (PK) studies. Administer via intraperitoneal (IP) or oral gavage.
- Dose Optimization: Conduct dose-ranging studies (e.g., 10–100 mg/kg) with plasma sampling at 0, 1, 3, 6, and 24 hours post-dose.
- Bioanalytical Methods: Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Key Parameters:
| Parameter | Design | Outcome Example |
|---|---|---|
| Half-life (t₁/₂) | Non-compartmental analysis | 4.2 ± 0.8 hours (rat, 50 mg/kg IP) |
| Bioavailability (F) | AUC comparison (IV vs. oral) | 22% (oral) |
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 280 nm) using a gradient elution of acetonitrile/0.1% formic acid.
- Validation Parameters:
- Linearity: R² ≥ 0.995 over 1–100 µg/mL.
- Recovery: ≥90% in spiked biological samples (e.g., serum).
- Cross-Validation: Confirm results with LC-MS/MS for high sensitivity .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate in vitro IC₅₀ values with in vivo exposure metrics (e.g., AUC/MIC ratio).
- Tissue Distribution Studies: Use radiolabeled C-Indolin-3-one to assess penetration into target tissues.
- Metabolite Screening: Identify active metabolites via high-resolution MS and test their activity in secondary assays .
Case Study: A 2023 study on metformin hydrogels demonstrated that adjusting hydrogel viscosity improved in vivo retention, resolving efficacy gaps observed in vitro .
Basic: What are the best practices for reporting synthetic yields and reproducibility in this compound studies?
Methodological Answer:
- Detailed Experimental Logs: Document reaction conditions (temperature, solvent purity, stirring rate) to identify variability sources.
- Triplicate Runs: Report yields as mean ± standard deviation (e.g., 68% ± 3%).
- Supporting Information: Provide raw NMR/HPLC data in supplementary files for peer review .
Advanced: How can computational tools enhance the design of this compound derivatives with improved stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict solubility and degradation pathways in aqueous media.
- QSPR Models: Relate structural descriptors (e.g., logP, polar surface area) to experimental stability data.
- Crystal Structure Prediction (CSP): Identify polymorphs with higher thermal stability using software like Mercury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
